molecular formula C12H20Cl2N2 B1520171 1-(2-Methylbenzyl)piperazine dihydrochloride CAS No. 5321-51-7

1-(2-Methylbenzyl)piperazine dihydrochloride

Cat. No. B1520171
CAS RN: 5321-51-7
M. Wt: 263.2 g/mol
InChI Key: HVNSMSIMMNLDCH-UHFFFAOYSA-N
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Description

“1-(2-Methylbenzyl)piperazine dihydrochloride” is a chemical compound with the molecular weight of 263.21 . It is also known as “Meclizine Related Compound B” and is a monohydrate .


Molecular Structure Analysis

The molecular structure of “1-(2-Methylbenzyl)piperazine dihydrochloride” is represented by the formula C12H18N2.2HCl . The InChI code for this compound is 1S/C12H18N2.2ClH/c1-11-4-2-3-5-12(11)10-14-8-6-13-7-9-14;;/h2-5,13H,6-10H2,1H3;2*1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Methylbenzyl)piperazine dihydrochloride” include a molecular weight of 263.21 , and a refractive index of n20/D 1.5430 (lit.) . It has a boiling point of 77-80 °C/0.1 mmHg (lit.) and a density of 0.998 g/mL at 25 °C (lit.) .

Scientific Research Applications

Therapeutic Applications and Structural Insights

Piperazine as a Medicinal Scaffold

Piperazine derivatives are integral to developing drugs with diverse therapeutic uses, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus significantly impact the medicinal potential of the resultant molecules. The flexibility of piperazine to accommodate various substituents makes it a valuable building block in drug discovery, influencing pharmacokinetic and pharmacodynamic properties (A. Rathi, R. Syed, Han-Seung Shin, & Rahul V. Patel, 2016).

Anti-mycobacterial Activity

Piperazine's significance extends to the fight against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. Its incorporation as a core subunit in molecular frameworks has led to potent anti-mycobacterial agents. The review of anti-mycobacterial compounds highlights piperazine's role in the structure-activity relationship (SAR) of anti-TB molecules, offering insights for designing safer, selective, and cost-effective anti-mycobacterial agents (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, & R. Karpoormath, 2020).

Development of Macozinone for TB Treatment

The development of Macozinone, a piperazine-benzothiazinone PBTZ169, for tuberculosis (TB) treatment is a testament to piperazine's potential in addressing global health challenges. Macozinone targets decaprenylphospohoryl ribose oxidase DprE1, crucial for Mycobacterium tuberculosis cell wall synthesis. Early clinical studies of Macozinone show promise for more efficient TB drug regimens, demonstrating the impact of piperazine derivatives in therapeutic advancements (V. Makarov & K. Mikušová, 2020).

Safety and Hazards

“1-(2-Methylbenzyl)piperazine dihydrochloride” is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

1-[(2-methylphenyl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-11-4-2-3-5-12(11)10-14-8-6-13-7-9-14;;/h2-5,13H,6-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNSMSIMMNLDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylbenzyl)piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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